molecular formula C19H18Cl3NO4 B1205692 3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride CAS No. 121211-14-1

3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride

Cat. No.: B1205692
CAS No.: 121211-14-1
M. Wt: 430.7 g/mol
InChI Key: VHTAXVLUEFVDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride is a derivative of 9,10-anthracenedione, which is a quinonic compound This compound is notable for its applications in various fields, including its use as a dye and its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-anthracenedione derivatives typically involves the functionalization of the anthracenedione core One common method is the reaction of 9,10-anthracenedione with appropriate amines under controlled conditions

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The anthracenedione core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the quinonic structure to hydroquinone derivatives.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

9,10-Anthracenedione derivatives, including 3-((bis(2-chloroethyl)amino)methyl)-1,8-dihydroxy-, hydrochloride (1:1), have been extensively studied for their biological activities. These compounds have shown potential in:

    Chemistry: Used as intermediates in the synthesis of dyes and pigments.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their anticancer properties, particularly due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating activity.

    Industry: Utilized in the production of dyes and as analytical reagents.

Mechanism of Action

The mechanism of action of 9,10-anthracenedione derivatives in biological systems often involves the interaction with DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylating activity is a key factor in the compound’s anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: Another 9,10-anthracenedione derivative with anticancer properties.

    Doxorubicin: An anthracycline antibiotic with a similar quinonic structure and anticancer activity.

    Daunorubicin: Similar to doxorubicin, used in cancer treatment.

Uniqueness

The uniqueness of 9,10-anthracenedione, 3-((bis(2-chloroethyl)amino)methyl)-1,8-dihydroxy-, hydrochloride (1:1) lies in its specific functional groups, which confer distinct chemical and biological properties. The bis(2-chloroethyl)amino group is particularly significant for its alkylating activity, making this compound a valuable candidate for further research in medicinal chemistry.

Properties

CAS No.

121211-14-1

Molecular Formula

C19H18Cl3NO4

Molecular Weight

430.7 g/mol

IUPAC Name

3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C19H17Cl2NO4.ClH/c20-4-6-22(7-5-21)10-11-8-13-17(15(24)9-11)19(26)16-12(18(13)25)2-1-3-14(16)23;/h1-3,8-9,23-24H,4-7,10H2;1H

InChI Key

VHTAXVLUEFVDMK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl.Cl

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl.Cl

121211-14-1

Synonyms

3-bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone
SK 31662
SK-31662

Origin of Product

United States

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